molecular formula C15H19NO5 B13627543 2-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid

2-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid

Cat. No.: B13627543
M. Wt: 293.31 g/mol
InChI Key: IVKPGYDXECINQR-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzofuran moiety. The general synthetic route can be summarized as follows:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).

    Formation of the Benzofuran Moiety: The benzofuran ring is introduced through a cyclization reaction involving an appropriate precursor, such as a 2-hydroxyphenylacetic acid derivative.

    Coupling Reaction: The protected amino acid and the benzofuran precursor are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Alkyl halides, acyl chlorides, bases (NaOH, KOH)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid has several scientific research applications:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The benzofuran moiety may interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-2-carboxylic acid
  • 2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
  • Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties. This structural feature differentiates it from other Boc-protected amino acids and enhances its potential for specific biological interactions and applications in medicinal chemistry.

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-12(13(17)18)11-8-9-6-4-5-7-10(9)20-11/h4-7,11-12H,8H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

IVKPGYDXECINQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC2=CC=CC=C2O1)C(=O)O

Origin of Product

United States

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